molecular formula C16H14N2OS2 B5540559 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one

2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one

Cat. No.: B5540559
M. Wt: 314.4 g/mol
InChI Key: QDCKKCAPONFACL-UHFFFAOYSA-N
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Description

2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one is a useful research compound. Its molecular formula is C16H14N2OS2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone is 314.05475542 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties and Medicinal Applications

  • Nonlinear Optical (NLO) Properties: A study by Hussain et al. (2020) on thiopyrimidine derivatives, including those related to the structure of interest, highlighted their significant nonlinear optical properties. These compounds, owing to their structural parameters and photophysical properties, are recommended for optoelectronic applications, demonstrating considerable NLO character which could be harnessed in high-tech applications like telecommunications and laser technology (Hussain et al., 2020).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activities

    Wardkhan et al. (2008) synthesized thiazoles and their fused derivatives, showcasing the reactivity of these compounds towards various reagents. The synthesized compounds were tested for antimicrobial activity against bacterial and fungal strains, highlighting the potential of thiopyrimidine derivatives as a basis for developing new antimicrobial agents (Wardkhan et al., 2008).

  • Antitumor Activities

    Hafez and El-Gazzar (2017) detailed the synthesis of new thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. The study found that many of these compounds displayed potent anticancer activity against several human cancer cell lines, suggesting their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Synthetic Methodologies and Chemical Properties

  • Synthetic Approaches

    Zhu et al. (2003) explored the phosphine-catalyzed annulation processes to synthesize tetrahydropyridines, demonstrating the versatility of pyrimidine derivatives in synthetic organic chemistry. This methodology offers a pathway for constructing complex heterocyclic structures, potentially including derivatives of 2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone (Zhu et al., 2003).

  • Platelet Antiaggregating and Other Activities

    Ranise et al. (1994) synthesized 5-substituted 2,3-dihydro-6-mercapto-1,3-diphenyl-2-thioxo-4(3H)-pyrimidinones and their derivatives, showing significant platelet antiaggregating activity as well as antiinflammatory and antiarrhythmic activities in vivo. These findings underscore the potential of thiopyrimidine derivatives in developing new therapeutic agents (Ranise et al., 1994).

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidines in biological systems depends on their specific structure and the target they interact with . Some thieno[2,3-d]pyrimidines are known to have antiviral, anticancer, or anti-inflammatory activities .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with your compound would depend on its specific structure and properties. Some thieno[2,3-d]pyrimidines can be irritants and should be handled with care .

Future Directions

Thieno[2,3-d]pyrimidines are a topic of ongoing research due to their diverse biological activities and potential therapeutic applications . Future research could explore the synthesis of new derivatives, like your compound, and investigate their biological activities and mechanisms of action.

Properties

IUPAC Name

2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-2-12-8-13-15(17-10-18-16(13)21-12)20-9-14(19)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCKKCAPONFACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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